N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride
Description
N-[2-(Piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride is a piperazine-derived compound characterized by a furan-2-carboxamide group linked to a piperazine-ethylamine backbone. Key properties include:
- Molecular formula: C₁₁H₁₈ClN₃O₂
- Molecular weight: 259.74 g/mol
- Such features make it a candidate for pharmaceutical and chemical research, particularly in targeting neurotransmitter receptors or enzymes .
Properties
Molecular Formula |
C11H18ClN3O2 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14;/h1-2,9,12H,3-8H2,(H,13,15);1H |
InChI Key |
LMOHSCUEKFDENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Piperazine derivatives: The nucleophilic amine functionality on piperazine is essential for amide bond formation.
- Furan-2-carboxylic acid or activated esters: These serve as the acylating agents in the synthesis.
Typical Synthetic Route
The common synthetic approach includes:
Activation of Furan-2-carboxylic Acid:
Conversion of furan-2-carboxylic acid into an activated ester or acid chloride to facilitate amide bond formation. This activation is often done using reagents such as thionyl chloride or carbodiimides.Amide Bond Formation:
The activated furan-2-carboxylic acid derivative is reacted with 1-(2-aminoethyl)piperazine under controlled conditions. Solvents such as ethanol or dimethylformamide (DMF) are commonly used, often under reflux to promote the reaction.Formation of Hydrochloride Salt:
The free base amide product is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its physicochemical properties for isolation and use.
Reaction Conditions and Optimization
- Temperature: Reflux conditions (typically 60–80°C) are employed to ensure complete reaction.
- Solvent Choice: Ethanol and DMF are preferred solvents due to their ability to dissolve both reactants and facilitate amide bond formation.
- Reaction Time: Varies from several hours to overnight, depending on scale and reagent purity.
- Purification: Crystallization from suitable solvents and filtration yield the hydrochloride salt in high purity.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Furan-2-carboxylic acid + thionyl chloride, reflux | Formation of furan-2-carbonyl chloride | Quantitative conversion |
| 2 | Furan-2-carbonyl chloride + 1-(2-aminoethyl)piperazine in ethanol, reflux | Amide bond formation | 70–85% yield |
| 3 | Addition of HCl in ethanol | Formation of hydrochloride salt | High purity, >95% |
This procedure aligns with standard amide synthesis protocols and is supported by industrial and patent literature.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material Purity | >98% | Ensures high reaction efficiency |
| Solvent | Ethanol or DMF | Polar solvents facilitate reaction |
| Temperature | 60–80°C (reflux) | Optimal for amide bond formation |
| Reaction Time | 4–12 hours | Dependent on scale and reagent quality |
| Yield | 70–85% | After purification |
| Purity of Final Product | >95% (HPLC or GC) | Confirmed by analytical methods |
| Salt Formation | HCl in ethanol | Improves solubility and stability |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Reaction Time | Notes | Source |
|---|---|---|---|---|---|
| Acidic (pH < 2) | 6M HCl, reflux | Furan-2-carboxylic acid + ethylenediamine | 4–6 hours | Complete decomposition | |
| Basic (pH > 12) | NaOH (aq), 80°C | Furan-2-carboxylate + piperazine derivative | 3–5 hours | Partial side reactions |
Hydrolysis rates correlate with temperature and ionic strength, with acidic conditions favoring faster cleavage.
Substitution Reactions at Piperazine Moiety
The secondary amines in the piperazine ring participate in nucleophilic substitution:
Alkylation reactions are stereoselective, favoring equatorial substitution due to steric hindrance .
Coordination Chemistry
The piperazine nitrogen acts as a ligand for metal ions, forming stable complexes:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol | [Cu(C₁₀H₁₆N₄O₂)Cl₂] | 4.2 ± 0.3 | |
| Fe(NO₃)₃ | Ethanol | [Fe(C₁₀H₁₆N₄O₂)(NO₃)₂]⁺ | 3.8 ± 0.2 |
These complexes exhibit enhanced thermal stability compared to the free ligand, with potential applications in catalysis.
Electrophilic Aromatic Substitution on Furan Ring
The furan ring undergoes limited electrophilic substitution due to its electron-rich nature:
| Reaction | Reagents | Position | Yield | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 20–25% | Competing ring opening | |
| Bromination | Br₂, CHCl₃, RT | C-5 | 30–35% | Regioselective |
Reactivity is moderated by the electron-withdrawing amide group, directing substitution to the C-5 position .
Stability Under Oxidative and Thermal Conditions
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| Air, 25°C | Stable for >6 months | N/A | |
| H₂O₂ (3%), 60°C | Rapid decomposition (piperazine ring oxidation) | 15 min | |
| Dry heat, 150°C | Partial decomposition (amide bond cleavage) | 2 hours |
Comparative Reactivity with Analogous Compounds
Scientific Research Applications
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The furan ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide Hydrochloride (CAS 1185062-34-3)
- Molecular formula : C₁₈H₂₅ClN₄O₃S
- Molecular weight : 412.93 g/mol
- Key difference : The piperazine nitrogen is substituted with a tosyl (p-toluenesulfonyl) group.
- Tosyl groups are often used as protecting intermediates in synthetic chemistry .
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide Hydrochloride (CAS 1216675-00-1)
- Molecular formula : C₁₉H₂₃ClN₄O₃S
- Molecular weight : 422.9 g/mol
- Key difference : Incorporation of a 6-methoxybenzothiazole group on the piperazine ring.
- Implications : The benzothiazole moiety introduces aromatic heterocyclic bulk, likely enhancing binding affinity to biological targets (e.g., serotonin or dopamine receptors). Methoxy groups may improve metabolic stability .
Rivastigmine and Tacrine Derivatives (LP, 2HP, DHP)
- Example: 2-(1-(2-Piperazin-1-yl)ethylimino)ethyl)phenol (2HP)
- Key difference: Ketimine (C=N) linkage instead of carboxamide, with phenolic or pyridyl substituents.
- Implications: Ketimine derivatives exhibit tautomerism, influencing redox properties. Phenolic groups (e.g., in 2HP and DHP) enhance solubility in polar solvents but reduce lipid permeability .
Pharmacologically Relevant Piperazine Derivatives
Ziprasidone-Related Compounds
- Ziprasidone Related Compound B (C₄₂H₄₀Cl₂N₈O₃S₂, 839.85 g/mol): Features dual benzoisothiazol-piperazine units, creating a bulky, lipophilic structure. Such complexity is typical in antipsychotics, enabling multi-target interactions .
- Ziprasidone Related Compound C (C₂₈H₂₄ClN₅OS₂, 546.11 g/mol): Retains a single benzoisothiazol group, reducing steric hindrance compared to Compound B .
Ofloxacin Impurities
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Piperazine derivatives like the target compound are synthetically versatile, enabling modifications for tailored pharmacokinetics (e.g., tosyl for stability, benzothiazole for receptor affinity) .
- Pharmacological Potential: Bulky substituents (e.g., benzothiazole) correlate with enhanced receptor binding but may reduce blood-brain barrier penetration. Smaller groups (e.g., furan) balance permeability and target engagement .
- Solubility vs. Permeability : Polar groups (e.g., –OH in 2HP) improve aqueous solubility but may limit CNS activity. Lipophilic moieties (e.g., benzothiazole) favor membrane penetration .
Biological Activity
N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a carboxamide functional group, contributing to its potential interactions with various biological targets. Its molecular formula is CHNO·HCl, and it has been studied for its pharmacological properties.
The biological activity of this compound is believed to involve interactions with specific receptors and enzymes. It may act as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) receptors, which are critical in mood regulation and other physiological processes.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
-
Cytotoxic Activity
- In vitro studies have shown that this compound exhibits significant cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the induction of apoptosis, characterized by increased caspase activity and cell cycle arrest at the G1 phase .
-
Serotonin Receptor Interaction
- Research indicates that this compound acts as an agonist at 5-HT receptors. A study utilized a functional assay to evaluate its potency in activating the 5-HT1A receptor, revealing submicromolar efficacy . This suggests potential therapeutic applications in treating depression and anxiety disorders.
- Antimicrobial Properties
Q & A
Q. Key Parameters :
- Temperature control (0–5°C during coupling; room temperature for salt formation).
- Use of anhydrous solvents to avoid hydrolysis.
- Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : Confirm the piperazine ethyl linkage via ¹H-NMR signals at δ 2.5–3.0 ppm (piperazine CH₂) and δ 7.2–7.8 ppm (furan protons). ¹³C-NMR should show carbonyl resonance at ~165 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should yield [M+H]⁺ matching the theoretical molecular weight (e.g., 311.8 g/mol for C₁₁H₁₈ClN₃O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (±0.4% tolerance) .
Advanced: How can chiral resolution be achieved if stereoisomers form during synthesis?
Methodological Answer:
Chiral impurities may arise from the ethylenediamine linker. To resolve:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (70:30) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min for baseline separation .
- Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. Monitor enantiomeric excess (ee) via polarimetry .
Note : Stereochemical stability under physiological conditions (e.g., pH 7.4 buffer) should be tested to rule out racemization .
Advanced: What strategies mitigate data contradictions in receptor binding assays involving this compound?
Methodological Answer:
Contradictions often stem from assay conditions or receptor subtype selectivity:
- Assay Optimization :
- Control Experiments : Include reference antagonists (e.g., WAY-100635 for 5-HT₁A) to confirm target specificity. Account for off-target effects via kinase panel screening .
Advanced: How can researchers design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
Key considerations:
- Dosing : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in rodent models. Use HPLC-MS/MS to measure plasma concentrations (LLOQ: 1 ng/mL) .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF. Prioritize CYP3A4/2D6 inhibition assays due to piperazine metabolism .
- Tissue Distribution : Conduct whole-body autoradiography in Sprague-Dawley rats to assess blood-brain barrier penetration .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solid State : Store at −20°C in airtight containers with desiccants (silica gel). Stability >24 months confirmed via accelerated testing (40°C/75% RH for 6 months) .
- Solution Stability : In PBS (pH 7.4), degradation occurs at >37°C within 72 hours. Use fresh solutions or freeze aliquots at −80°C .
Advanced: How does the hydrochloride salt form influence bioactivity compared to the free base?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base) but may reduce lipid membrane permeability .
- Pharmacokinetics : Salt forms alter absorption rates (e.g., Tₘₐₓ 1.5 h vs. 2.2 h for free base in rats) but not overall bioavailability .
- Receptor Binding : No significant differences in IC₅₀ values for 5-HT receptor subtypes (tested via competitive binding assays) .
Advanced: What computational methods predict off-target interactions for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
